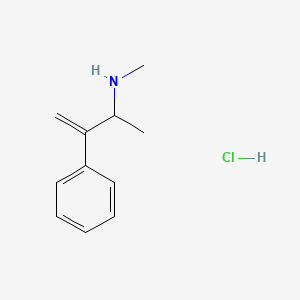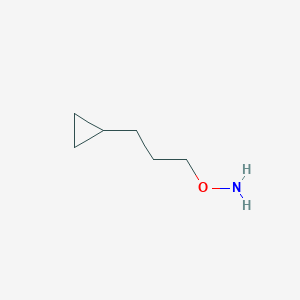
1-Amino-3-(4-ethylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-ethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-ethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic approaches due to their efficiency and sustainability. These methods often employ transaminases, amine dehydrogenases, or imine reductases to achieve the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-(4-ethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as transaminases and dehydrogenases, leading to the formation of various biologically active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethylphenyl group.
2-Amino-3-(1h-Indol-3-Yl)-Propan-1-Ol: Another amino alcohol with an indole moiety instead of the ethylphenyl group
Uniqueness
1-Amino-3-(4-ethylphenyl)propan-2-ol is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in the synthesis of complex pharmaceutical compounds .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-amino-3-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(13)8-12/h3-6,11,13H,2,7-8,12H2,1H3 |
InChI Key |
JBHWVHHQBFXXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



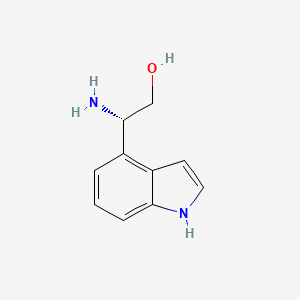
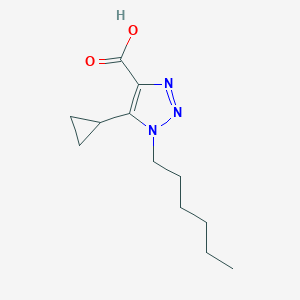


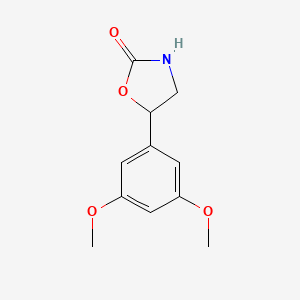
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
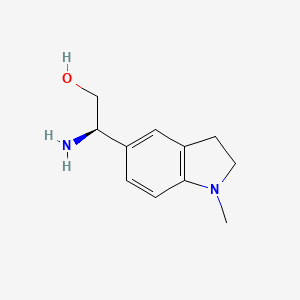
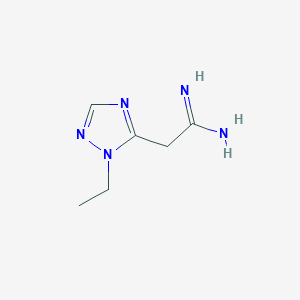
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
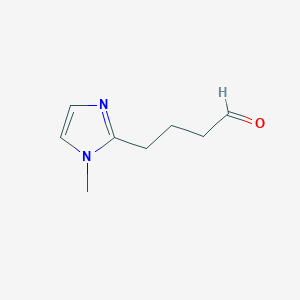
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
